molecular formula C15H22N2 B381890 2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 405924-36-9

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B381890
CAS RN: 405924-36-9
M. Wt: 230.35g/mol
InChI Key: PZHSWXZQRBFJRO-UHFFFAOYSA-N
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Description

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline is a compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a tetrahydroisoquinoline derivative that has shown promise in the treatment of various neurological disorders.

Scientific Research Applications

PET Imaging in Breast Cancer

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline derivatives are explored as selective estrogen receptor modulators (SERMs) for PET imaging in breast cancer. These derivatives exhibit high binding affinity and specificity for estrogen receptors, offering potential as diagnostic agents in breast cancer imaging (Gao et al., 2008).

Anticonvulsant Agents

Tetrahydroisoquinoline derivatives have been developed as potent anticonvulsant agents. A specific derivative demonstrated high efficacy comparable to existing anticonvulsant agents, indicating the potential of these compounds in treating seizures (Gitto et al., 2006).

Antihypertensive Agents

1-Isopropyl-1,2,3,4-tetrahydroisoquinoline derivatives have shown promising results as antihypertensive agents. These compounds exhibit bradycardic activities without inducing reflex tachycardia, a common side effect of traditional L-type Ca²⁺ channel blockers (Watanuki et al., 2011).

Inhibitor of If Channel

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758), a novel If channel inhibitor, has been developed for the treatment of stable angina and atrial fibrillation. Its metabolites were identified as major constituents in both urine and plasma, providing insights into the drug's metabolism and elimination pathways (Umehara et al., 2009).

Neurotoxicity and Parkinson's Disease

2-Methyl-1,2,3,4-tetrahydroquinoline (2-Me-TQ) has been identified in both parkinsonian and normal human brains. Its increased presence in parkinsonian brains suggests potential as an endogenous neurotoxin that could induce Parkinson's disease (Niwa et al., 1987).

Hybrid Compounds with Ibuprofen

Hybrids of ibuprofen with 1,2,3,4-tetrahydroisoquinoline have been synthesized and evaluated for their in vitro antioxidant, antitryptic, and albumin denaturation inhibition activities. These hybrids demonstrate a novel approach in drug development (Manolov et al., 2022).

properties

IUPAC Name

2-methyl-1-piperidin-4-yl-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-17-11-8-12-4-2-3-5-14(12)15(17)13-6-9-16-10-7-13/h2-5,13,15-16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZHSWXZQRBFJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC=CC=C2C1C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline

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